Product packaging for 1-[Amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride(Cat. No.:CAS No. 6001-93-0)

1-[Amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride

Cat. No.: B1253496
CAS No.: 6001-93-0
M. Wt: 324.6 g/mol
InChI Key: SVJMILFDDBKCGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorproguanil hydrochloride is an antimalarial compound belonging to the biguanide class, which has been investigated for the treatment of uncomplicated malaria, often in combination with other agents to enhance efficacy and counter resistance . Its primary research value lies in its mechanism of action as a dihydrofolate reductase (DHFR) inhibitor . Upon metabolic activation, it targets and inhibits the DHFR enzyme in the Plasmodium falciparum parasite, a critical component of the folate synthesis pathway . This inhibition disrupts the production of tetrahydrofolate, leading to a cessation of nucleotide synthesis and ultimately impairing DNA replication and parasite growth . Research into Chlorproguanil hydrochloride has been significant, particularly in combination therapies such as Lapdap (with dapsone), which synergistically targets two points in the folate pathway to overcome resistance . Although its clinical development was halted due to safety concerns, specifically a risk of haemolytic anaemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, it remains a compound of interest for scientists studying antimalarial mechanisms, drug resistance, and the development of novel therapeutic agents . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16Cl3N5 B1253496 1-[Amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride CAS No. 6001-93-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N5.ClH/c1-6(2)16-10(14)18-11(15)17-7-3-4-8(12)9(13)5-7;/h3-6H,1-2H3,(H5,14,15,16,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJMILFDDBKCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(N)N=C(N)NC1=CC(=C(C=C1)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6001-93-0
Record name Imidodicarbonimidic diamide, N-(3,4-dichlorophenyl)-N′-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6001-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Medicinal Chemistry and Structural Analysis of Chlorproguanil Hydrochloride

Chemical Classification and Relationship to Related Antimalarial Biguanides (e.g., Proguanil)

Chlorproguanil is classified as an N-aryl-N'-alkyl biguanide (B1667054). cdnsciencepub.comwikipedia.org It is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to exert its therapeutic effect. wikipedia.orgscispace.com The chemical structure of chlorproguanil is closely related to that of proguanil (B194036), another prominent biguanide antimalarial. Specifically, chlorproguanil is a dichloro-derivative of proguanil. biologists.com

The primary structural difference lies in the aromatic ring substituent: proguanil features a single chlorine atom at the para-position (4-chloro) of the phenyl ring, whereas chlorproguanil possesses two chlorine atoms at the 3 and 4 positions (3,4-dichloro) of the phenyl ring. plos.orgresearchgate.net

Upon administration, both proguanil and chlorproguanil are metabolized by the cytochrome P450 enzyme system, primarily CYP2C19, into their biologically active forms. taylorandfrancis.com This metabolic process involves an oxidative cyclization of the biguanide side chain to form a dihydrotriazine ring. Proguanil is converted to its active metabolite, cycloguanil (B1669406), while chlorproguanil is converted to its respective active metabolite, chlorcycloguanil. wikipedia.orgtaylorandfrancis.com These active triazine metabolites are potent inhibitors of the parasitic enzyme dihydrofolate reductase (DHFR). plos.orgtaylorandfrancis.comhilarispublisher.com By inhibiting DHFR, they disrupt the synthesis of essential nucleic acids (purines and pyrimidines), thereby preventing DNA synthesis and cell multiplication, which ultimately leads to the death of the malaria parasite. hilarispublisher.com

Structure-Activity Relationships (SAR) of the Chlorproguanil Moiety

The therapeutic efficacy of chlorproguanil is a direct consequence of its specific molecular architecture. Structure-activity relationship (SAR) studies, which investigate how a molecule's structure relates to its biological activity, have provided critical insights into the roles of its distinct chemical features.

Influence of Dichloro-Substitution on Antimalarial Activity

The defining structural feature of chlorproguanil relative to proguanil is the 3,4-dichloro substitution on the phenyl ring. This modification has a profound and positive impact on its antimalarial potency. The active metabolite, chlorcycloguanil, is significantly more active than cycloguanil. scispace.comtandfonline.com Studies have demonstrated that the mean inhibitory concentration (IC100) for chlorcycloguanil is substantially lower than that for cycloguanil against Plasmodium falciparum. tandfonline.com

Further SAR studies on various compound series have reinforced the benefit of this dichloro-substitution. In one study, the introduction of a dichloro modification to analogous compounds resulted in a two- to five-fold improvement in antimalarial potency. miguelprudencio.comup.ac.za This enhanced activity is particularly crucial for overcoming drug resistance. For instance, even in parasite strains that have developed resistance to the antifolate pyrimethamine (B1678524) through mutations in the DHFR enzyme, chlorcycloguanil often retains significant activity. plos.org While there can be partial cross-resistance, the potency of chlorcycloguanil against resistant strains is often higher than that of other DHFR inhibitors, indicating that the dichloro-phenyl moiety interacts differently or more effectively within the enzyme's active site. plos.orgtandfonline.com

Biguanide Core Contributions to Pharmacological Efficacy

Beyond its role as a precursor to a DHFR inhibitor, the biguanide core of chlorproguanil contributes to its pharmacological profile through distinct mechanisms. One significant property of the biguanide moiety is its ability to act as a metal-interactive agent. nih.gov Biguanides can chelate endogenous metal ions such as Fe(III) and Zn(II). nih.gov The resulting metal-biguanide complexes are potent synergistic inhibitors of parasitic cysteine proteases, such as falcipain-2, which are vital for the parasite's digestion of hemoglobin in its food vacuole. nih.gov This antiproteolytic action represents a mechanism of action separate from DHFR inhibition. nih.gov

Furthermore, the biguanide structure is fundamental to the synergistic effects observed when used in combination with other antimalarials, notably atovaquone (B601224). Research has suggested that the biguanide component sensitizes the parasite's mitochondrial membrane, enhancing the disruptive effects of atovaquone on the electron transport chain. cdnsciencepub.com This potentiation is considered a class effect of biguanides. cdnsciencepub.com

Synthetic Pathways and Precursor Chemistry of Chlorproguanil

The synthesis of N-aryl-N'-alkyl biguanides like chlorproguanil can be achieved through several established chemical routes. A common and efficient method involves the reaction of a substituted cyanoguanidine with an appropriate amine, or the reaction of dicyandiamide (B1669379) with one or more amines. nih.govnih.gov

For chlorproguanil, a plausible synthetic pathway involves the condensation of an N-arylcyanoguanidine with an alkylamine. The key chemical precursors for this synthesis are:

3,4-Dichloroaniline (B118046): This provides the dichloro-substituted aryl group.

Dicyandiamide (cyanoguanidine): This serves as the foundational building block for the biguanide backbone.

Isopropylamine (B41738): This provides the terminal alkyl group.

A typical synthesis involves the reaction of 3,4-dichloroaniline hydrochloride with dicyandiamide in a suitable solvent like water or an alcohol under reflux conditions. nih.govnih.gov This produces an intermediate, 1-(3,4-dichlorophenyl)biguanide. Subsequent reaction with isopropylamine would yield the final product, chlorproguanil. Alternatively, N-isopropylcyanoguanidine could be synthesized first and then reacted with 3,4-dichloroaniline hydrochloride to form chlorproguanil. cdnsciencepub.comnih.gov The final product is typically isolated and purified as its hydrochloride salt.

Interactive Data Table: Key Precursors for Chlorproguanil Synthesis
Precursor Name Chemical Formula Role in Synthesis
3,4-Dichloroaniline C₆H₅Cl₂N Source of the dichloro-aryl moiety
Dicyandiamide C₂H₄N₄ Core structure for the biguanide group
Isopropylamine C₃H₉N Source of the terminal isopropyl group

Computational Chemistry and Molecular Modeling of Chlorproguanil

Computational chemistry and molecular modeling have become invaluable tools for understanding the physicochemical properties and behavior of drug molecules like chlorproguanil at an atomic level. These techniques provide insights that complement experimental data and guide further drug design.

Conformational Analysis in Diverse Environments (e.g., aqueous, organic phases)

The three-dimensional shape, or conformation, of a drug molecule is critical for its ability to interact with its biological target. Molecular dynamics (MD) simulations have been used to study the conformational behavior of chlorproguanil in different chemical environments, mimicking its journey through the body.

A comprehensive MD study analyzed the structure and dynamics of chlorproguanil in three distinct environments: an aqueous phase (water), a moderately polar organic phase (methanol), and a non-polar environment (gas phase). nih.gov The key findings from this research include:

Environmental Sensitivity: The conformation of chlorproguanil was found to be highly sensitive to changes in its environment. nih.gov

Stability in Aqueous Phase: In the aqueous setting, which mimics physiological conditions, chlorproguanil adopted its most stable and compact molecular conformation. This stability is attributed to a reinforced intramolecular hydrogen bonding network and favorable electrostatic interactions between the polar biguanide group and the surrounding water molecules. nih.gov

Behavior in Other Phases: Methanol induced moderate stabilization, while the non-polar gas phase led to greater structural flexibility and reduced intramolecular cohesion. nih.gov

These computational results suggest that the polar physiological environment plays a crucial role in stabilizing a specific, pharmacologically active conformation of chlorproguanil, which has significant implications for its bioavailability, transport across membranes, and interaction with its metabolic enzymes and therapeutic targets. nih.gov

Interactive Data Table: Conformational Behavior of Chlorproguanil in Different Environments
Environment Polarity Observed Molecular Conformation Key Interactions Implication
Aqueous (Water) High Stable and compact Reinforced hydrogen bonding, electrostatic interactions Favorable for pharmacodynamic profile
Organic (Methanol) Moderate Moderately stable Moderate stabilization effects Intermediate behavior
Gas Phase Non-polar Greater structural deviation Decreased intramolecular cohesion Less relevant to physiological state

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools used in medicinal chemistry to model the complex interactions between a drug molecule and its biological target over time. mdpi.com These simulations provide insights into the dynamic nature of binding, conformational changes in both the ligand and the protein, and the specific intermolecular forces that stabilize the drug-target complex. For chlorproguanil, understanding these interactions is crucial, as it is a prodrug that is metabolized in the liver to its active form, chlorcycloguanil. patsnap.comwho.int It is this active metabolite that exerts the antimalarial effect by inhibiting the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum. patsnap.comtaylorandfrancis.com

MD simulations, along with docking and homology modeling, are instrumental in elucidating the binding mechanism of inhibitors like chlorcycloguanil to the DHFR enzyme. taylorandfrancis.com The primary intermolecular interactions involve hydrogen bonds, hydrophobic interactions, and van der Waals forces between the drug and the amino acid residues lining the enzyme's active site.

Research into drug resistance has been particularly revealing about the key intermolecular contact points. Specific point mutations in the P. falciparum DHFR gene (pfdhfr) are known to significantly reduce the binding affinity of chlorcycloguanil, thereby conferring resistance. patsnap.complos.org These mutations highlight the critical amino acid residues involved in the drug's binding.

The table below details the key amino acid residues in the P. falciparum DHFR active site that are implicated in chlorcycloguanil binding, as inferred from resistance mutation studies. These residues represent the primary points of intermolecular interaction.

Table 1: Key Amino Acid Residues in P. falciparum DHFR for Chlorcycloguanil Interaction

Residue Position Original Amino Acid Common Mutation(s) Impact on Binding and Resistance Citation
108 Serine (Ser) Asparagine (S108N), Threonine (S108T) Reduces binding affinity of chlorcycloguanil, a primary mutation for antifolate resistance. plos.org
51 Asparagine (Asn) Isoleucine (N51I) Contributes to resistance, often in combination with other mutations. plos.org
59 Cysteine (Cys) Arginine (C59R) Works with other mutations to increase the level of resistance. plos.org
164 Isoleucine (Ile) Leucine (B10760876) (I164L) In combination with other mutations, confers high-level resistance to DHFR inhibitors. plos.org

The physicochemical properties of the chlorproguanil molecule itself dictate its potential for intermolecular interactions. While it is the metabolite chlorcycloguanil that is active, the properties of the parent drug are relevant for its initial disposition. Computational predictions of these properties provide a basis for understanding its interaction potential.

Table 2: Predicted Molecular Properties of Chlorproguanil Hydrochloride Relevant to Intermolecular Interactions

Property Predicted Value Significance in Molecular Interactions Citation
Hydrogen Bond Acceptor Count 5 Potential sites for forming hydrogen bonds with donor groups in a protein target. drugbank.com
Hydrogen Bond Donor Count 5 Potential sites for donating hydrogen atoms to acceptor groups in a protein target. drugbank.com
Polar Surface Area 83.79 Ų Influences membrane permeability and the strength of polar interactions with the target. drugbank.com
Rotatable Bond Count 2 Indicates molecular flexibility, allowing the molecule to adopt different conformations to fit into a binding site. drugbank.com
Water Solubility 0.0808 mg/mL Affects how the drug is distributed in biological fluids and its availability to the target. drugbank.com

Table 3: Mentioned Compounds

Compound Name
Chlorproguanil hydrochloride
Chlorcycloguanil
Dapsone (B1669823)
Pyrimethamine

Molecular and Cellular Pharmacology of Chlorproguanil Hydrochloride

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

The primary mechanism of action for chlorproguanil hydrochloride is the inhibition of the enzyme dihydrofolate reductase (DHFR), a crucial component in the folate metabolic pathway of the malaria parasite. acs.orgresearchgate.net

Plasmodium falciparum relies on the de novo synthesis of folates to produce essential precursors for DNA synthesis and amino acid metabolism, which are vital for its rapid proliferation within host red blood cells. acs.orgplos.org The enzyme DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). scirp.orgscielo.br THF and its derivatives are indispensable cofactors for the synthesis of thymidylate, purines, and certain amino acids. acs.orgplos.org By inhibiting DHFR, chlorproguanil effectively halts the production of THF, leading to a depletion of the necessary building blocks for DNA replication and repair. acs.org This metabolic disruption inhibits parasite growth and ultimately results in its death. acs.org

Chlorproguanil itself is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to exert its therapeutic effect. researchgate.net Following administration, chlorproguanil is rapidly absorbed and undergoes metabolism in the liver, primarily through the cytochrome P450 enzyme system, to form its active metabolite, chlorcycloguanil. acs.orgasm.orgwho.int Research has shown that chlorcycloguanil is the molecule responsible for the antimalarial activity, exhibiting a significantly stronger affinity for the parasite's DHFR enzyme than the parent compound. acs.orgasm.orgdoi.org

Chlorcycloguanil functions as a competitive inhibitor of the P. falciparum DHFR enzyme. plos.orgasm.org This means that it directly competes with the enzyme's natural substrate, DHF, for binding to the active site. scielo.brasm.org The structural similarity of chlorcycloguanil to the substrate allows it to occupy the active site, thereby blocking the conversion of DHF to THF. The potency of this inhibition can be quantified by the 50% inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the parasite's growth in vitro. Studies on Kenyan field isolates of P. falciparum have demonstrated the high potency of chlorcycloguanil, particularly against parasite strains with different mutations in the DHFR gene, which are associated with varying levels of drug resistance.

Interactive Table 1: In Vitro Activity of Chlorcycloguanil (CCG) against P. falciparum Isolates with Different DHFR Genotypes

This table presents the mean 50% inhibitory concentrations (IC50) of Chlorcycloguanil against P. falciparum isolates categorized by the mutations present in the dihydrofolate reductase (DHFR) gene. The data illustrates how accumulating mutations affect the parasite's susceptibility to the drug.

DHFR GenotypeKey MutationsMean IC50 of Chlorcycloguanil (nM)Fold Increase in Resistance (vs. Wild-Type)
Wild-TypeNone0.24 ± 0.211x
Single/Double MutantS108N or N51I+S108N/C59R+S108N1.37 ± 0.65~6x
Triple MutantN51I+C59R+S108N10.8 ± 7.2~48x
Quadruple MutantN51I+C59R+S108N+I164LHigh resistance noted>48x
Data derived from studies on Kenyan field isolates. plos.orgasm.orgdoi.orgnih.gov

Role of Chlorcycloguanil as the Active Metabolite

Synergistic Interactions with Dapsone (B1669823) Targeting Dihydropteroate (B1496061) Synthase (DHPS)

To enhance efficacy and combat the development of drug resistance, chlorproguanil hydrochloride is used in combination with dapsone. acs.orgwho.int This combination creates a powerful synergistic effect by targeting two distinct enzymes within the same essential metabolic pathway. asm.orgwho.int

The combination of chlorproguanil and dapsone results in a dual blockade of the parasite's folate biosynthesis. acs.orgasm.org While chlorcycloguanil inhibits DHFR, dapsone inhibits an earlier enzyme in the pathway, dihydropteroate synthase (DHPS). asm.orgwho.int DHPS is responsible for catalyzing the conversion of para-aminobenzoic acid (pABA) into dihydropteroate, a precursor to dihydrofolate. scirp.org By simultaneously blocking two sequential steps, the combination therapy ensures a more comprehensive shutdown of folate production than either drug could achieve alone. acs.org

The biochemical synergy between chlorcycloguanil and dapsone is a classic example of sequential enzyme blockade. who.intoup.com Dapsone, acting as a competitive inhibitor of DHPS, reduces the amount of dihydropteroate being produced. asm.org This limits the substrate available for the subsequent enzymes, including the one that produces DHF. The reduced pool of DHF then faces the inhibitory action of chlorcycloguanil at the DHFR enzyme. This two-pronged attack is highly effective, and the strength of such interactions can be measured by the fractional inhibitory concentration (FIC), where a sum of FICs less than 1 indicates synergy. oup.com This strategy not only increases the antimalarial effect but is also thought to slow the emergence of drug-resistant parasites. researchgate.net

Interactive Table 2: Synergistic Inhibition of the P. falciparum Folate Pathway

This table outlines the sequential blockade of the folate biosynthetic pathway by the combination of dapsone and chlorproguanil (via its active metabolite, chlorcycloguanil).

Pathway StepEnzymeSubstrateInhibitorProduct
Step 1 Dihydropteroate Synthase (DHPS)para-Aminobenzoic Acid (pABA)DapsoneDihydropteroate
Step 2 Dihydrofolate SynthaseDihydropteroate-7,8-Dihydrofolate (DHF)
Step 3 Dihydrofolate Reductase (DHFR)7,8-Dihydrofolate (DHF)Chlorcycloguanil5,6,7,8-Tetrahydrofolate (THF)
Based on established mechanisms of action. acs.orgscirp.orgasm.orgwho.int

Dual Inhibition of the Folate Biosynthetic Pathway

Interaction with Parasite Biological Processes

Chlorproguanil hydrochloride itself is a prodrug that undergoes metabolism in the liver to its active form, chlorcycloguanil. patsnap.comwho.int This conversion is primarily mediated by the cytochrome P450 enzyme system. who.int The active metabolite, chlorcycloguanil, is a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR). patsnap.comncats.iopatsnap.com

DHFR plays a crucial role in the folate biosynthetic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. patsnap.com Tetrahydrofolate is a vital cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA, as well as in the metabolism of certain amino acids. patsnap.combioline.org.br By inhibiting DHFR, chlorcycloguanil effectively blocks the production of tetrahydrofolate, leading to a deficiency of essential precursors for nucleic acid synthesis. patsnap.com This disruption of DNA and RNA synthesis ultimately halts parasite development and proliferation. patsnap.com

The parasite's reliance on de novo synthesis of folates makes the DHFR enzyme an effective target for antimalarial drugs. biologists.com While humans also have a DHFR enzyme, chlorcycloguanil exhibits a significantly higher affinity for the parasite's enzyme, which accounts for its selective toxicity.

Research has also explored the combination of chlorproguanil with dapsone, which inhibits dihydropteroate synthase (DHPS), another key enzyme in the folate pathway. patsnap.comwho.int This dual-enzyme inhibition creates a synergistic effect, further impeding the parasite's ability to produce folic acid. patsnap.comwho.int

Numerous in vitro studies have demonstrated the efficacy of chlorproguanil in inhibiting the growth and replication of Plasmodium falciparum, the deadliest species of malaria parasite. who.intnih.gov These studies typically involve culturing the parasites in human red blood cells and assessing their growth in the presence of varying concentrations of the drug.

The standard method for evaluating the in vitro susceptibility of P. falciparum is the microtest (Mark III), which measures the inhibition of schizont maturation. nih.govd-nb.info The results are often expressed as the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit parasite growth by 50%.

A study conducted in Tanzania on asymptomatic children with P. falciparum infections showed that treatment with a combination of chlorproguanil and dapsone resulted in a high clearance rate of the parasites. nih.govresearchgate.net Subsequent analysis of recurrent infections indicated a selection for parasites with mutations in the dhfr gene, the gene encoding for dihydrofolate reductase. nih.govresearchgate.net This finding underscores the direct action of the drug on this specific target.

Further in vitro investigations have explored the cross-resistance patterns of chlorproguanil with other antifolate drugs like pyrimethamine (B1678524). who.int While resistance to pyrimethamine is often associated with specific mutations in the dhfr gene, chlorproguanil has been shown to remain active against some pyrimethamine-resistant strains. who.int However, the emergence of quadruple mutations in the dhfr gene has been linked to resistance to the chlorproguanil-dapsone combination. who.int

The table below summarizes key findings from in vitro studies on the activity of chlorproguanil against P. falciparum.

Parameter Finding Reference
Mechanism of Action Inhibition of dihydrofolate reductase (DHFR) by the active metabolite, chlorcycloguanil. patsnap.comncats.iopatsnap.com
Primary Effect Disruption of nucleic acid and amino acid synthesis. patsnap.combioline.org.br
In Vitro Efficacy Demonstrated inhibition of P. falciparum growth and replication. who.intnih.gov
Resistance Mechanism Associated with mutations in the parasite's dhfr gene. nih.govresearchgate.net

Parasite Resistance Mechanisms to Chlorproguanil Hydrochloride

Genetic Determinants of Resistance

The genetic basis of resistance to chlorproguanil is primarily centered on mutations within the dhfr gene of P. falciparum. patsnap.comoup.com These mutations alter the amino acid sequence of the DHFR enzyme, which plays a crucial role in the parasite's folate biosynthesis pathway. patsnap.complos.org

Point Mutations in the Parasite DHFR Gene

Several key point mutations in the P. falciparum dhfr gene have been identified as conferring resistance to chlorproguanil and other antifolate drugs. oup.com These mutations occur at specific codons in the gene, leading to amino acid substitutions in the DHFR enzyme. The accumulation of these mutations is a stepwise process, with each additional mutation often leading to a higher level of resistance. pnas.org

Key mutations include:

S108N: A change from serine to asparagine at codon 108 is often the initial mutation, conferring a baseline level of resistance to pyrimethamine (B1678524) and cycloguanil (B1669406). oup.compnas.org

N51I: A substitution of asparagine with isoleucine at codon 51. oup.com

C59R: A change from cysteine to arginine at codon 59. oup.com

I164L: An isoleucine to leucine (B10760876) substitution at codon 164. This mutation is of particular concern as it confers a high level of resistance to both pyrimethamine and chlorproguanil. oup.comnih.govasm.org

While mutations at codons 51, 59, 108, and 164 are associated with cross-resistance to both pyrimethamine and cycloguanil, a mutation at codon 16 (Alanine to Valine) has been specifically linked to cycloguanil resistance. pnas.orgoup.com

CodonOriginal Amino AcidMutant Amino AcidAssociated Resistance
16Alanine (A)Valine (V)Cycloguanil pnas.orgoup.com
51Asparagine (N)Isoleucine (I)Pyrimethamine, Chlorproguanil oup.com
59Cysteine (C)Arginine (R)Pyrimethamine, Chlorproguanil oup.com
108Serine (S)Asparagine (N)Pyrimethamine, Cycloguanil oup.compnas.org
164Isoleucine (I)Leucine (L)High-level Pyrimethamine and Chlorproguanil oup.comnih.govasm.org

Allelic Polymorphisms and Resistance Phenotypes

Double Mutants: Combinations such as N51I + S108N and C59R + S108N lead to a significant increase in resistance compared to the single S108N mutation. pnas.org

Triple Mutant: The triple mutant allele (N51I + C59R + S108N) is widespread and confers a high level of resistance to pyrimethamine. oup.comnih.gov While parasites with this genotype show high rates of treatment failure with sulfadoxine-pyrimethamine (B1208122), they may remain susceptible to chlorproguanil-dapsone. plos.org

Quadruple Mutant: The addition of the I164L mutation to the triple mutant results in a quadruple mutant that exhibits very high levels of resistance to both pyrimethamine and chlorproguanil. oup.comnih.gov

The prevalence of these mutant alleles can vary geographically. For instance, the triple mutant is common in many parts of Africa, while the I164L mutation, although rarer, has been detected in some regions, posing a significant threat to the efficacy of antifolate therapies. oup.compnas.org

Biochemical Basis of Antifolate Resistance

The genetic mutations in the dhfr gene translate into biochemical changes that directly undermine the action of chlorproguanil's active metabolite, chlorcycloguanil.

Reduced Drug Binding Affinity to Mutant DHFR

The primary biochemical mechanism of resistance is the reduced binding affinity of chlorcycloguanil to the mutated DHFR enzyme. patsnap.com The amino acid substitutions resulting from the dhfr gene mutations alter the three-dimensional structure of the enzyme's active site. This structural change hinders the ability of the drug to bind effectively and inhibit the enzyme.

Studies have quantified this reduced affinity. For example:

A single S108N mutation increases the inhibitory constant (Ki) for cycloguanil by approximately 6-fold compared to the wild-type enzyme. pnas.org

Double mutants (N51I+S108N and C59R+S108N) show a 10- to 50-fold increase in Ki values for antifolates. pnas.org

The triple mutant (N51I+C59R+S108N) can increase resistance to chlorcycloguanil by 40-fold and exhibits Ki values for both pyrimethamine and cycloguanil that are 40- to 600-fold higher than the wild-type enzyme. plos.orgpnas.org

This decreased binding affinity means that a much higher concentration of the drug is required to inhibit the mutant enzyme, rendering standard therapeutic doses ineffective.

DHFR MutantFold Increase in Resistance to Chlorcycloguanil (Approximate)
S108N6-fold increase in Ki pnas.org
N51I/C59R/S108N (Triple Mutant)40-fold plos.org

Modulation of Folate Pathway Enzymes in Resistant Strains

Beyond mutations in the primary target enzyme, DHFR, parasites have evolved compensatory mechanisms to overcome the effects of antifolate drugs. There is evidence that resistant strains can modulate other enzymes within the folate biosynthesis pathway. nih.gov

Cross-Resistance Profiles

A critical aspect of resistance to chlorproguanil is its cross-resistance with other antifolate drugs, particularly those that also target the DHFR enzyme. nih.gov

Pyrimethamine: Due to their similar mechanisms of action, there is significant cross-resistance between chlorproguanil and pyrimethamine. researchgate.net Mutations at codons 51, 59, 108, and especially 164 in the dhfr gene confer resistance to both drugs. pnas.orgnih.gov The presence of the I164L mutation, for example, makes parasites highly resistant to both pyrimethamine and chlorproguanil. asm.orgscilit.com

Proguanil (B194036): Chlorproguanil and proguanil are closely related biguanides, and their active metabolites, chlorcycloguanil and cycloguanil respectively, are structurally similar. mdpi.com Consequently, mutations that confer resistance to one often confer resistance to the other. For instance, the S108N mutation confers resistance to both cycloguanil and pyrimethamine. oup.com

Sulfadoxine-Pyrimethamine (SP): The combination of sulfadoxine (B1681781) and pyrimethamine targets two different enzymes in the folate pathway (DHPS and DHFR). While chlorproguanil was developed as an alternative to SP, the emergence of dhfr mutations, particularly the triple and quadruple mutants, compromises the efficacy of both treatments. oup.comoup.com Parasites carrying the quintuple mutant (dhfr triple mutant plus two mutations in the dhps gene) are highly resistant to SP. frontiersin.org The I164L dhfr mutation confers high-level resistance to SP and also to the combination of chlorproguanil-dapsone. oup.com

This extensive cross-resistance highlights the challenge of managing antifolate resistance in malaria, as the use of one drug can select for parasites that are resistant to other drugs in the same class.

Relationship with Pyrimethamine and Proguanil Resistance

The development of resistance to chlorproguanil is intricately linked to resistance against other antifolate drugs like pyrimethamine and proguanil, as they all target the same enzyme, DHFR. asm.orgplos.org Cross-resistance among these drugs is a well-documented phenomenon. plos.orgnih.govoup.com

Mutations in the dhfr gene are the primary drivers of this resistance. Specific point mutations can confer varying levels of resistance to different antifolates. For instance, the triple mutant of P. falciparum DHFR at codons 108, 51, and 59 (S108N/C59R/N51I) has been shown to increase resistance to pyrimethamine and chlorcycloguanil (the active metabolite of chlorproguanil) by 225-fold and 48-fold, respectively, in in-vitro studies. plos.org

Interestingly, while this triple mutant is associated with clinical treatment failure for sulfadoxine-pyrimethamine, the combination of chlorproguanil-dapsone has remained effective against parasites carrying these mutations in some clinical settings. plos.org However, the emergence of an additional mutation, I164L, on top of the triple mutant, leads to resistance against chlorcycloguanil as well. plos.org The presence of the DHFR-164-Leu mutation is particularly concerning as it confers cross-resistance to both pyrimethamine and chlorproguanil. asm.org

Studies have shown a variable pattern of cross-resistance. In some cases, pyrimethamine-resistant P. falciparum strains have shown cross-resistance to chlorproguanil, while in others, they have not. oup.com This variability highlights the complex interplay of different mutations and their specific impact on the binding affinity of each drug to the DHFR enzyme.

DHFR Mutation(s)Associated ResistanceReference(s)
S108N/C59R/N51I (triple mutant)High resistance to pyrimethamine, moderate resistance to chlorcycloguanil. plos.org
I164L (in addition to triple mutant)Resistance to chlorcycloguanil and pyrimethamine. plos.org
DHFR-164-LeuCross-resistance to pyrimethamine and chlorproguanil. asm.org
A16V + S108TResistance to cycloguanil (active metabolite of proguanil), but not pyrimethamine. plos.org

Evolutionary Dynamics of Drug Resistance in Parasite Populations

The evolution of drug resistance in Plasmodium populations is a dynamic process driven by drug pressure and the underlying genetic adaptability of the parasite. The widespread use of antifolate drugs has led to the selection and spread of resistant parasite strains. plos.org The development of resistance is often a stepwise process, involving the sequential acquisition of mutations in the dhfr gene. scispace.com

Models of resistance evolution propose a two-phase development. scispace.com In the initial phase (Phase A), parasite populations with intermediate levels of resistance (Res1), which are more tolerant to the drug but can still be cleared by treatment, begin to spread and replace the original, susceptible wild-type parasites (Res0). scispace.com During this phase, clinical treatment may still appear successful, masking the significant genetic shifts occurring within the parasite population. scispace.com

The second phase (Phase B) is characterized by the selection of parasites that can evade the drug's action entirely, including those with high-level resistance (Res2) and those with borderline chemosensitivity. scispace.com This phase leads to widespread clinical failure of the drug. scispace.com

The fitness landscape for drug resistance is complex and can be "multi-peaked," meaning that not all highly resistant genetic combinations are equally accessible through evolution. plos.org The evolutionary trajectory a parasite population takes towards resistance depends on the specific drug and the pre-existing genetic background of the parasites. plos.org This explains why cross-resistance patterns can vary between different antifolates that target the same enzyme. plos.org

The rate of transmission can also influence the evolution of resistance. Higher transmission rates can lead to more genetically diverse infections, which may facilitate the emergence of new resistant genotypes through genetic recombination. nih.gov Conversely, it can also lead to the breakdown of multi-locus resistance genotypes. nih.gov The history of antimalarial drug use in a particular region significantly shapes the evolutionary path of resistance. For example, the extensive use of sulfadoxine-pyrimethamine in many parts of Africa has likely influenced the selection of specific dhfr mutations that can also affect the efficacy of chlorproguanil. asm.orgnih.gov

Evolutionary PhaseCharacteristicsConsequenceReference(s)
Phase ASpread of intermediately resistant parasites (Res1).Replacement of susceptible wild-type (Res0); clinical efficacy may still be observed. scispace.com
Phase BSelection for highly resistant parasites (Res2) and those with borderline sensitivity.Widespread clinical treatment failure. scispace.com

Preclinical Pharmacokinetic and Pharmacodynamic Characterization of Chlorproguanil Hydrochloride

Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-Human Models

The preclinical assessment of a drug candidate's ADME properties is fundamental to understanding its potential therapeutic efficacy and safety profile. For chlorproguanil hydrochloride, these studies in non-human models have been crucial in elucidating its biotransformation and disposition.

Metabolic Conversion to Chlorcycloguanil and Other Metabolites

Chlorproguanil is a prodrug that undergoes metabolic activation in vivo to its active metabolite, chlorcycloguanil. taylorandfrancis.com This conversion is a critical step for its antimalarial activity. taylorandfrancis.com The primary mechanism of action of chlorcycloguanil is the inhibition of the enzyme dihydrofolate reductase (DHFR) in the malaria parasite. patsnap.com This enzyme is essential for the parasite's folic acid metabolism, which is required for DNA synthesis and replication. patsnap.com By blocking this pathway, chlorcycloguanil effectively halts the parasite's growth and proliferation. patsnap.com

Role of Cytochrome P450 Isozymes (e.g., CYP2C19) in Metabolism

The metabolic conversion of chlorproguanil to chlorcycloguanil is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, specifically the isozyme CYP2C19. taylorandfrancis.comnih.govnih.gov Studies using human liver microsomes have demonstrated that substrates of CYP2C19, such as mephenytoin, methsuximide, and mephobarbitone, significantly inhibit the formation of chlorcycloguanil from chlorproguanil. nih.gov This competitive inhibition confirms the central role of CYP2C19 in the bioactivation of chlorproguanil. nih.gov

Genetic variations, or polymorphisms, in the CYP2C19 gene can lead to significant interindividual differences in metabolic capacity. nih.govoup.com Individuals can be categorized as poor, extensive, or even ultrarapid metabolizers based on their genotype. nih.govoup.com For instance, the CYP2C192 allele is a loss-of-function variant that results in a truncated, non-functional protein, leading to a poor metabolizer phenotype. plos.org Conversely, the CYP2C1917 allele is a gain-of-function polymorphism that leads to increased enzyme activity. nih.gov In a study of adult Gambians, carriers of the CYP2C19*17 allele exhibited higher plasma concentrations of chlorcycloguanil compared to non-carriers, highlighting the influence of this genetic variant on the drug's pharmacokinetics. nih.gov

Disposition and Elimination Pathways in Preclinical Species

Following administration, chlorproguanil is absorbed and distributed in the body. Elimination occurs predominantly through metabolism, with a significant portion of the drug and its metabolites excreted in the urine. who.int In rats, pharmacokinetic studies have been conducted to analyze plasma samples following oral gavage administration to understand the drug's disposition. who.int Approximately 45% of a dose of chlorproguanil is excreted in the urine. who.int The elimination of dapsone (B1669823), a drug often co-administered with chlorproguanil, primarily occurs via metabolism with about 90% of a dose excreted in the urine as metabolites. who.int

In Vitro and In Vivo (Animal) Pharmacokinetic Modeling

Pharmacokinetic modeling in preclinical settings provides a quantitative framework to describe and predict the time course of drug concentration in the body.

Half-life Determination and Interindividual Variation in Metabolite Formation

The elimination half-life (t½) is a key pharmacokinetic parameter that indicates the time it takes for the drug concentration in the body to be reduced by half. pharmacologycanada.org In healthy adult volunteers, the elimination half-life of chlorproguanil has been reported to be approximately 32 hours, and for its active metabolite, chlorcycloguanil, it is around 33 hours. who.int However, another study in healthy male volunteers reported a shorter elimination half-life for chlorproguanil of 17.5 ± 6.7 hours. nih.gov Urinary excretion data from this study showed a biphasic elimination for chlorcycloguanil, with a rapid phase (t½ = 20 hours) and a slow phase (t½ = 51 hours). nih.gov

As previously discussed, genetic polymorphism in CYP2C19 is a major source of interindividual variation in the formation of chlorcycloguanil. nih.govwho.int This variability can significantly impact the plasma concentrations of the active metabolite, potentially influencing the drug's efficacy. nih.gov

Blood-to-Plasma Ratios and Distribution in Preclinical Models

The blood-to-plasma ratio provides insight into the distribution of a drug between red blood cells and plasma. A study in healthy male volunteers found that the mean whole blood to plasma ratio for chlorproguanil was 3.1 at 4 hours after dosing, indicating that the drug distributes preferentially into red blood cells. nih.govresearchgate.net The apparent volume of distribution for chlorproguanil is large, estimated to be around 1900 liters in both children and adults, suggesting extensive tissue distribution. who.int

ParameterValueSpecies/ModelSource
Metabolic Enzyme CYP2C19Human Liver Microsomes nih.gov
Active Metabolite ChlorcycloguanilIn vivo taylorandfrancis.com
Chlorproguanil Elimination Half-life ~32 hoursHealthy Adults who.int
Chlorproguanil Elimination Half-life 17.5 ± 6.7 hoursHealthy Male Volunteers nih.gov
Chlorcycloguanil Elimination Half-life ~33 hoursHealthy Adults who.int
Chlorcycloguanil Urinary Elimination Half-life (rapid phase) 20 hoursHealthy Male Volunteers nih.gov
Chlorcycloguanil Urinary Elimination Half-life (slow phase) 51 hoursHealthy Male Volunteers nih.gov
Blood-to-Plasma Ratio (4h post-dose) 3.1Healthy Male Volunteers nih.govresearchgate.net
Apparent Volume of Distribution ~1900 LChildren and Adults who.int

Mechanistic Drug-Drug Interaction Studies (Non-Clinical)

Preclinical investigations into the drug-drug interaction profile of chlorproguanil hydrochloride are crucial for understanding its behavior when co-administered with other therapeutic agents. These non-clinical studies provide foundational knowledge on both pharmacodynamic and pharmacokinetic interactions, particularly with other antimalarials and its influence on metabolic enzyme systems.

Interactions with Other Antimalarials (e.g., Dapsone, Artemisinins)

The combination of chlorproguanil with other antimalarial drugs has been a key area of preclinical research, aiming to enhance therapeutic efficacy and potentially delay the development of resistance.

Dapsone

Chlorproguanil hydrochloride is frequently studied in combination with dapsone. patsnap.com Their combined use is based on a synergistic mechanism of action, where each compound inhibits a different essential enzyme in the folate biosynthesis pathway of the malaria parasite. patsnap.com Chlorproguanil's active metabolite, chlorcycloguanil, inhibits dihydrofolate reductase (DHFR), while dapsone inhibits dihydropteroate (B1496061) synthase (DHPS). patsnap.com This dual blockade of the folate pathway is designed to be more effective than either agent alone. patsnap.com

Pharmacodynamic interaction studies in rodent malaria models have been conducted to quantify this synergy. In a '4-day test' using mice infected with Plasmodium berghei or Plasmodium chabaudi, the interaction between chlorproguanil and dapsone was evaluated. The results, plotted as isobolograms, indicated a low level of synergism or a simple additive effect between the two compounds. researchgate.net

ParameterFinding in Rodent ModelsSource
Interaction Type Low-level synergism or additive action researchgate.net
Mechanism Potentiation of methaemoglobinaemia induced by dapsone who.int
Pharmacokinetics No major pharmacokinetic interactions observed at therapeutic ratios who.int

Preclinical pharmacokinetic studies have shown no significant interactions between chlorproguanil and dapsone at the ratios intended for therapeutic use. who.int However, toxicological studies in rodents did reveal a pharmacodynamic interaction where chlorproguanil was found to potentiate the methaemoglobinaemia induced by dapsone. who.int

Artemisinins

The combination of chlorproguanil-dapsone with an artemisinin (B1665778) derivative, such as artesunate (B1665782), has also been evaluated in preclinical models. biologists.com The rationale for this combination is to partner the fast-acting, short-half-life artemisinins with a longer-acting agent to clear residual parasites and protect against the selection of resistant strains. biologists.comwho.int Artemisinin and its derivatives are rapidly acting compounds effective against various stages of the parasite's life cycle. biologists.comwho.int

Preclinical toxicological studies have been completed for the chlorproguanil-dapsone-artesunate (CDA) combination. biologists.com Limited available data from experimental studies suggest that the combination of artemisinin analogues with chlorproguanil and dapsone does not result in increased toxicity compared to the artemisinin compounds administered alone. who.int The development of a fixed-dose combination of chlorproguanil-dapsone-artesunate reached an advanced stage, building on the established profiles of the individual components. who.intclinicaltrials.gov

Impact on Metabolic Enzyme Systems

Understanding the interaction of chlorproguanil hydrochloride with metabolic enzymes is essential for predicting its pharmacokinetic behavior and potential for drug-drug interactions.

Chlorproguanil is a prodrug that requires metabolic activation to exert its antimalarial effect. liverpool.ac.ukresearchgate.net It is converted in vivo to its active metabolite, chlorcycloguanil. who.intcapes.gov.br This bioactivation is primarily mediated by the cytochrome P450 enzyme CYP2C19. researchgate.net The activity of CYP2C19 can vary significantly among different ethnic populations due to genetic polymorphisms, which can in turn affect the metabolism of chlorproguanil. researchgate.net

When combined with dapsone, the metabolic profile of both drugs is relevant. Dapsone is primarily metabolized in the liver, with N-hydroxylation being a major pathway mediated by the cytochrome P450 enzyme system. who.int The elimination of both chlorproguanil and dapsone occurs predominantly through metabolism. who.int Preclinical pharmacokinetic studies indicated that at the doses used for treating uncomplicated malaria, there were no major metabolic interactions between chlorproguanil and dapsone. who.int

The table below summarizes the key metabolic enzymes involved with chlorproguanil and its common partner drug, dapsone.

CompoundMetabolic PathwayPrimary Enzyme(s) InvolvedNoteSource
Chlorproguanil Bioactivation to ChlorcycloguanilCYP2C19Converted to its active metabolite. researchgate.net
Dapsone N-hydroxylationCytochrome P450 SystemA major metabolic pathway for dapsone. who.int

There is limited specific preclinical data detailing the broader inductive or inhibitory effects of chlorproguanil hydrochloride on a full panel of metabolic enzymes. The focus has largely been on identifying the enzymes responsible for its own metabolism and that of its partner drugs.

Formulation Science and Chemical Stability of Chlorproguanil Hydrochloride

Identification and Characterization of Degradation Products

Research into the stability of chlorproguanil hydrochloride has often been in the context of combination therapies. In a triple combination drug product also containing dapsone (B1669823) and artesunate (B1665782), a significant degradant was observed during long-term stability studies. researchgate.netresearchgate.netresearchgate.netresearchgate.net This degradant was identified through a combination of High-Performance Liquid Chromatography (HPLC) and spectroscopic analyses as an adduct formed between a fragment of artesunate and dapsone. researchgate.netresearchgate.net The formation of this specific adduct was noted to increase over time, potentially limiting the shelf-life of the combination product. researchgate.netresearchgate.net

Forced degradation studies on dapsone, a partner drug to chlorproguanil hydrochloride in some formulations, have shown it to be susceptible to degradation under various stress conditions, leading to the formation of distinct degradation products. researchgate.net However, specific degradation products arising solely from chlorproguanil hydrochloride in these combination studies or as a standalone active pharmaceutical ingredient (API) are not extensively detailed in the available literature.

Degradation Pathways and Mechanisms (e.g., water-mediated degradation)

The primary degradation pathway identified in combination products involving chlorproguanil hydrochloride is linked to the interaction between the other active ingredients. Specifically, the formation of the dapsone-artesunate adduct is postulated to occur via the water-mediated degradation of artesunate. researchgate.netresearchgate.net This process is thought to involve the hydrolysis of artesunate to succinic acid, which then reacts with dapsone. researchgate.netresearchgate.net This highlights the critical role of water in initiating degradation within the formulation.

Chemical Stability Under Varied Environmental Conditions

The stability of chlorproguanil hydrochloride is influenced by environmental factors such as temperature and pH, which can affect the degradation kinetics of the compound and any co-formulated active ingredients.

Effect of Temperature on Degradation Kinetics

Influence of pH on Compound Stability

The pH of a formulation can significantly impact the stability of ionizable compounds like chlorproguanil hydrochloride. While a detailed pH-rate profile for the degradation of chlorproguanil hydrochloride is not available in the reviewed literature, it is known to be incompatible with strong acids and alkalis. medchemexpress.com This suggests that the stability of chlorproguanil hydrochloride is optimal within a specific pH range and that significant deviations to highly acidic or alkaline conditions would likely accelerate its degradation. For instance, corticosteroids, another class of drugs, generally exhibit maximum stability at a pH of about 4-6. google.com This highlights the importance of pH control in maintaining the stability of pharmaceutical formulations.

Implications for Active Pharmaceutical Ingredient (API) Integrity and Shelf-Life

The chemical stability of chlorproguanil hydrochloride, particularly in combination formulations, has direct implications for the integrity of the API and the product's shelf-life. The formation of degradation products, such as the adduct between artesunate and dapsone, can reduce the concentration of the active ingredients and potentially introduce new, uncharacterized substances. researchgate.netresearchgate.net

The observation that degradation increases with time in stability studies underscores the importance of establishing appropriate storage conditions and a defined shelf-life for any formulation containing chlorproguanil hydrochloride. researchgate.netresearchgate.net The potential for water-mediated degradation suggests that controlling moisture content within the formulation and packaging is crucial for maintaining API integrity. researchgate.netresearchgate.net The climatic conditions in regions where antimalarial drugs are frequently used, often characterized by high temperature and humidity, further emphasize the need for robust formulation strategies to ensure the product remains stable and effective throughout its intended shelf-life. researchgate.netresearchgate.netresearchgate.net The lack of comprehensive public data on the intrinsic stability of chlorproguanil hydrochloride as a single agent highlights a need for further research to fully characterize its degradation profile and ensure the quality, safety, and efficacy of all formulations containing this API.

Future Directions in Chlorproguanil Hydrochloride Research

Development of Novel Chlorproguanil Analogs and Derivatives

The quest for more potent and resilient antimalarial agents has spurred research into the chemical modification of existing drugs. For chlorproguanil, this involves the synthesis of novel analogs and derivatives designed to enhance efficacy and circumvent resistance. One such example is the development of a cyclic dicarboxamide derivative of chlorproguanil, known as WR182393. nih.govresearchgate.net Studies have shown that this 2-guanidinoimidazolidinedione derivative was capable of completely eliminating malaria parasites, highlighting the potential of structural modification. nih.gov

Another promising strategy is the creation of "hybrid molecules," a rational drug design approach that combines two or more pharmacophores (the active parts of drug molecules) into a single chemical entity. nih.gov This "covalent bitherapy" aims to package dual activity into one molecule, which could offer advantages in overcoming resistance, improving patient compliance, and potentially reducing toxicity. nih.gov The exploration of hybrid structures involving the chlorproguanil scaffold represents a key avenue for developing next-generation antimalarials. nih.gov

Strategies for Overcoming Existing Antifolate Resistance (e.g., structural modifications)

Antifolate drugs, including chlorproguanil, primarily target the dihydrofolate reductase (DHFR) enzyme in the malaria parasite, a critical component in its DNA synthesis pathway. mdpi.compatsnap.com Resistance to older antifolates like pyrimethamine (B1678524) is often linked to specific point mutations in the parasite's dhfr gene. oup.com A key advantage of chlorproguanil is that its active metabolite, chlorcycloguanil, retains activity against parasites that have developed resistance to pyrimethamine through common mutations (such as the S108N, N51I, and C59R triple mutant). oup.comwho.int

This inherent potency against common resistant strains is a significant strategic advantage. scispace.com The combination of chlorproguanil with dapsone (B1669823) was specifically developed to treat infections resistant to the widely used sulfadoxine-pyrimethamine (B1208122) (SP) combination. researchgate.net The relatively short half-life of chlorproguanil is also considered an advantage, as it exerts less selective pressure for the development of resistance compared to long-acting drugs that linger in the body at sub-therapeutic levels. scispace.comnih.gov

Future strategies focus on understanding and preempting further resistance. A critical mutation, Leu-164 in the DHFR enzyme, is known to confer high-level resistance to chlorcycloguanil in vitro and has been seen in Southeast Asia and South America, though it is not yet established in Africa. oup.com Continued molecular surveillance for this mutation is crucial. oup.com This knowledge informs the rational design of new chlorproguanil analogs with structural modifications aimed at maintaining binding affinity and efficacy even if this or other resistance-conferring mutations emerge.

Integration into Next-Generation Antimalarial Combination Therapies (Research Pipelines)

The standard of care for uncomplicated falciparum malaria is artemisinin-based combination therapy (ACT), which pairs a fast-acting artemisinin (B1665778) derivative with a longer-acting partner drug. who.intmalariaconsortium.org This approach enhances cure rates and is believed to delay the development of resistance. biologists.comwho.int Chlorproguanil has been a central component in research pipelines aimed at developing new, effective, and affordable ACTs.

The most notable endeavor was the development of a fixed-dose combination of chlorproguanil-dapsone (known as Lapdap™). mdpi.comnih.gov Building on this, a triple-drug combination, chlorproguanil-dapsone-artesunate (CDA), was advanced into late-stage clinical trials. nih.govmmv.orgwikipedia.org This research was driven by a public-private partnership involving entities like GlaxoSmithKline, the Medicines for Malaria Venture (MMV), and the World Health Organization (WHO). nih.govmmv.orgwikipedia.org Although the development of CDA was ultimately halted due to safety concerns related to the dapsone component in individuals with G6PD deficiency, the research pipeline demonstrated the viability of integrating chlorproguanil into an ACT framework. nih.govwikipedia.org

Rationale for New Combination Partners

The primary rationale for combining chlorproguanil-dapsone with an artemisinin derivative like artesunate (B1665782) was to create a highly effective ACT. who.intwho.int Artesunate provides a rapid reduction in parasite biomass, while the chlorproguanil-dapsone component acts synergistically to clear the remaining parasites. mdpi.comwho.intplos.org This dual-action mechanism is the cornerstone of modern malaria treatment. malariaconsortium.org

Furthermore, the short half-life of the chlorproguanil-dapsone combination was seen as a benefit that could reduce the selection pressure for drug-resistant parasites, potentially giving the combination a longer useful therapeutic lifespan compared to ACTs with longer-acting partners. scispace.com The artemisinin component also has the added benefit of reducing the carriage of gametocytes, the sexual stage of the parasite, which can help to decrease malaria transmission. who.intclinicaltrials.gov

Preclinical Efficacy Assessment of Novel Combinations

Preclinical studies and early clinical trials were fundamental in establishing the potential of chlorproguanil-based combinations. In vitro and in vivo studies confirmed that chlorproguanil and dapsone act synergistically. who.int The combination was shown to be more potent than sulfadoxine-pyrimethamine and effective against SP-resistant parasites. scispace.comresearchgate.net

The development of chlorproguanil-dapsone-artesunate (CDA) progressed to Phase III clinical trials, the final stage of human testing before regulatory approval. mmv.org These pivotal studies were designed to compare the efficacy and safety of CDA against the then-standard ACT, artemether-lumefantrine (Coartem®), and against chlorproguanil-dapsone alone. mmv.orgwikipedia.orgclinicaltrials.gov The primary endpoint for these trials was the parasitological cure rate at 28 days post-treatment. mmv.org While the CDA program did not proceed, the data generated from these extensive preclinical and clinical assessments provide valuable insights for future research into other chlorproguanil-based combinations with alternative partner drugs that may have more favorable safety profiles.

Chlorproguanil Combination Therapy Development Description Status Key Findings/Rationale
Chlorproguanil-Dapsone (Lapdap™) A fixed-dose combination of two antifolate drugs. researchgate.netWithdrawn from market. mdpi.comresearchgate.netMore potent than SP; effective against SP-resistant parasites. Withdrawn due to hemolysis risk in G6PD-deficient patients. scispace.comresearchgate.net
Chlorproguanil-Dapsone-Artesunate (CDA) A triple fixed-dose ACT. nih.govDevelopment halted in Phase III trials. nih.govwikipedia.orgAimed to provide a highly effective, affordable ACT with a short half-life partner to delay resistance. Halted due to safety concerns with dapsone. nih.govmmv.orgwikipedia.org
Artesunate + Chlorproguanil-Dapsone (AS+CD) A non-fixed combination studied in clinical trials. plos.orgStudiedShowed a PCR-corrected failure rate of 13.8% by day 28 in one study, indicating the potential of the combination but also the need for optimization. plos.org

Advanced Methodologies for Preclinical Drug Evaluation

The landscape of antimalarial drug discovery is being transformed by advanced scientific methodologies that allow for a deeper understanding of how drugs work and how parasites develop resistance. scientificarchives.comresearchgate.net These modern approaches, moving beyond traditional screening, are crucial for identifying the next generation of antimalarial therapies and validating new drug targets. researchgate.net

Phenotypic screening, where large libraries of chemical compounds are tested against whole parasites, remains a powerful tool for discovering new molecules with antimalarial activity. nih.gov However, the critical next step is identifying the specific molecular target of these active compounds. It is here that advanced techniques like genomics and proteomics have become indispensable. scientificarchives.comacs.org

Genomics and Proteomics Approaches to Parasite-Drug Interactions

Genomics and proteomics—the large-scale study of an organism's genes and proteins, respectively—offer unprecedented insight into the complex interactions between antimalarial drugs and the Plasmodium parasite. scientificarchives.com These technologies are revolutionizing the field by enabling researchers to identify novel drug targets and elucidate mechanisms of resistance. scientificarchives.comacs.org

A powerful technique in this domain is in vitro evolution and whole-genome analysis (IVIEWGA) . acs.org This method involves exposing cultured malaria parasites to a specific drug over time to select for resistant mutants. By sequencing the entire genome of these resistant parasites and comparing it to the original drug-sensitive parasites, scientists can pinpoint the genetic mutations that confer resistance. acs.org These mutations often occur in the gene that codes for the drug's target protein, thus revealing its mechanism of action. This approach has been successfully used to identify novel drug targets, such as the parasite's cation-transporting ATPase PfATP4. acs.org

Chemo-proteomics is another advanced approach that helps in identifying the protein targets of antimalarial compounds. acs.org By integrating these 'omics' technologies into preclinical evaluation, researchers can build a comprehensive picture of a drug's activity, from its direct target to the broader downstream effects on the parasite's biology. This detailed understanding is essential for prioritizing the most promising drug candidates and for designing robust therapies that can overcome the challenge of drug resistance. scientificarchives.com

High-Throughput Screening for Novel Antifolate Compounds

The emergence of parasite strains with mutations in the dhfr gene, which reduce the efficacy of traditional antifolates like pyrimethamine and chlorproguanil, necessitates a search for novel inhibitors. asm.orgbiorxiv.org High-Throughput Screening (HTS) has become an indispensable tool in this endeavor, enabling the rapid evaluation of vast chemical libraries for antimalarial activity. plos.orgajtmh.org

HTS assays for antimalarials are typically cell-based, measuring the proliferation of Plasmodium falciparum in erythrocytes. researchgate.net Various methods are employed to quantify parasite growth, including the use of DNA-intercalating dyes or luciferase-based reporters that provide a measurable signal corresponding to parasite viability. ajtmh.orgacs.org These automated systems can screen millions of compounds, identifying "hits" with potent antimalarial activity. researchgate.net

The goal is to find compounds with novel scaffolds that are effective against resistant parasite strains. For instance, screening efforts have identified compounds that retain activity against parasites with quadruple mutations in the DHFR enzyme, which confer high-level resistance to older drugs. asm.org A notable example is the compound P218, which was rationally designed to overcome known resistance mutations and has shown potent activity against both wild-type and multi-drug resistant parasite strains in both blood and liver stages. asm.orgbiorxiv.orgmalariaworld.org

The process involves screening large, diverse compound collections, including natural product libraries and synthetic chemical libraries, to maximize the chances of discovering unique and effective molecules. plos.orgresearchgate.net Hits from these primary screens undergo further validation and characterization to confirm their activity and determine their mechanism of action, with a specific focus on identifying new antifolates.

Table 1: Examples of High-Throughput Screening Campaigns for Antimalarial Drug Discovery
Screening Campaign/TechnologyAssay PrincipleThroughput CapacityKey Findings & SignificanceReference
GNF HTS for AntimalarialsCell-based assay using SYBR Green I dye to measure parasite DNA proliferation in P. falciparum.~1.7 million compounds screened in 1,536-well format.Identified ~6,000 compounds with potent activity (<1.25 µM), comprising over 530 distinct chemical scaffolds. Validated the HTS approach by identifying most known antimalarials. researchgate.net
Luciferase-Based HTS for Exoerythrocytic StageUtilizes a transgenic P. berghei parasite expressing luciferase to measure activity against the parasite's liver stage.Adapted for 1,536-well plate format, offering higher throughput and sensitivity than previous imaging assays.Validated by screening the MMV Malaria Box. Identified potent inhibitors of the exoerythrocytic (liver) stage, a key target for prophylactic drugs. acs.org
Microbial Natural Product ScreeningPhenotypic HTS based on measuring Plasmodium lactate (B86563) dehydrogenase (pLDH) activity.Screened over 20,000 microbial extracts.Discovered 3 new compounds with antimalarial activity and identified novel antiplasmodial activity in 4 previously described natural products, highlighting microbial products as a source of new drugs. plos.org

Artificial Intelligence and Machine Learning in Antimalarial Drug Discovery

In the context of antimalarial research, AI/ML models can be trained on large datasets of compounds with known activities. nih.gov These models learn the relationships between chemical structures and their biological effects, enabling them to screen virtual libraries of millions of molecules and predict their potential to inhibit parasite growth. nih.govnews-medical.net This in silico screening significantly narrows down the number of compounds that need to be synthesized and tested in the lab, saving considerable time and resources. mdpi.com

A key application of ML is in predicting the mechanism of action (MoA) of new compounds. By analyzing high-content images of parasites treated with different drugs, ML algorithms can identify subtle changes in parasite morphology and cluster compounds with similar profiles. nih.gov This "guilt-by-association" approach can rapidly suggest whether a new hit compound acts on a known pathway, such as folate metabolism, or represents a novel MoA. researchgate.netnih.gov

Table 2: Applications of AI and Machine Learning in Antimalarial Drug Discovery
AI/ML ApplicationDescriptionExample/PlatformPotential ImpactReference
Predictive ScreeningDeep learning models are trained on large chemical datasets (e.g., ChEMBL, GSK dataset) to predict the antimalarial activity of new or untested compounds.DeepMalaria, a deep learning model that predicts anti-P. falciparum inhibitory properties from compound structures (SMILES).Accelerates hit identification from vast compound libraries, reducing reliance on expensive HTS. nih.gov
Mechanism of Action (MoA) PredictionSemi-supervised ML models analyze high-resolution microscopy images of drug-treated parasites to detect and cluster drug-induced morphological changes by MoA.An ensemble model that clusters drugs based on their effect on parasite life cycle stage and morphology.Rapidly prioritizes compounds with novel MoAs and helps identify next-generation antifolates or other targeted inhibitors. nih.gov
Identification from Natural SourcesML models use data on plant families, traditional medicinal uses, and phylogenetic information to predict which species are likely to contain antimalarial compounds.A study on three flowering plant families predicted that over a third of species could have antimalarial properties, many previously uninvestigated.Guides the screening of natural products, increasing the discovery rate of new bioactive compounds like quinine (B1679958) and artemisinin. sib.swiss
Generative AI for Drug DesignAI platforms generate and optimize novel molecular structures with desired properties (e.g., high binding affinity to a target, low toxicity).The Drug Design for Global Health (DD4GH) platform, a collaboration between MMV and deepmirror.Creates novel drug candidates from scratch, moving beyond screening existing libraries to designing bespoke medicines. mmv.org

Q & A

Q. What validated analytical methods are recommended for quantifying Chlorproguanil hydrochloride and its degradation products in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection is the standard method for quantifying Chlorproguanil hydrochloride and detecting impurities like 3,4-dichloroaniline (a hydrolysis byproduct). Pharmacopeial protocols specify column conditions, mobile phases (e.g., buffer-acetonitrile gradients), and wavelength settings (e.g., 230 nm for impurity profiling). For example, related compounds C and D are resolved using retention time ratios (0.46 and 2.5 relative to Chlorproguanil) and quantified via peak area ratios . Acid-base titration with methyl red–methylene blue indicators is also used to assess purity and stability .

Q. How does Chlorproguanil hydrochloride’s mechanism of action inform experimental design for antimalarial studies?

Chlorproguanil inhibits plasmodial dihydrofolate reductase (DHFR), a key enzyme in folate synthesis. Researchers should pair in vitro DHFR inhibition assays (measuring IC50 values) with in vivo efficacy studies in murine malaria models. Synergy with dapsone or artesunate should be tested using isobolographic analysis to confirm additive or synergistic effects. Note that metabolic activation by CYP2C19 (to cycloguanil) is critical for activity, requiring hepatocyte co-cultures in vitro to mimic human metabolism .

Q. What stability considerations are critical for handling Chlorproguanil hydrochloride in laboratory settings?

Aqueous solutions degrade rapidly under extreme pH or UV exposure, forming 3,4-dichloroaniline. Stability studies should monitor degradation kinetics at varying pH (4–10) and temperatures (37–83°C) using first-order rate constants. For long-term storage, lyophilized formulations in neutral buffers (pH 7) at 4°C are optimal. HPLC assays are essential to quantify degradation products, with activation energy (46.9 kJ/mol) and Arrhenius plots used to predict shelf-life .

Advanced Research Questions

Q. How can researchers address conflicting data on Chlorproguanil-dapsone combination efficacy in drug-resistant malaria strains?

Contradictions in clinical trial outcomes (e.g., varying hemolytic responses in G6PD-deficient patients) require stratified study designs:

  • In vitro: Test DHFR mutation profiles (e.g., S108N/T) using recombinant enzyme assays to quantify resistance thresholds.
  • In vivo: Use transgenic rodent models expressing mutant Plasmodium DHFR to evaluate cross-resistance.
  • Clinical: Conduct pharmacogenetic screening for CYP2C19 polymorphisms and G6PD status in trial cohorts to isolate confounding variables .

Q. What methodological frameworks optimize the development of Chlorproguanil-based combination therapies (e.g., CDA: Chlorproguanil-Dapsone-Artesunate)?

  • Synergy testing: Use checkerboard assays to determine fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy).
  • Formulation stability: Co-formulate with antioxidants (e.g., ascorbic acid) to prevent artesunate degradation in acidic environments.
  • Pharmacokinetic alignment: Ensure overlapping half-lives of components via compartmental modeling (e.g., Chlorproguanil’s t½ ≈ 20–30 hours vs. dapsone’s t½ ≈ 28 hours) .

Q. How can analytical methods distinguish Chlorproguanil hydrochloride from structurally similar biguanides (e.g., Proguanil) in complex matrices?

  • Mass spectrometry (LC-MS/MS): Use precursor ion transitions (e.g., m/z 324.6 → 227.0 for Chlorproguanil vs. m/z 290.2 → 193.0 for Proguanil) to enhance specificity.
  • Isotopic labeling: Incorporate deuterated internal standards (e.g., Chlorproguanil-d4) to correct matrix effects in biological samples.
  • Chromatographic separation: Optimize C18 column gradients with trifluoroacetic acid modifiers to resolve halogenated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.